2-(2,4-Di-tert-butylphenoxy)ethanol
Overview
Description
2-(2,4-Di-tert-butylphenoxy)ethanol is an organic compound with the molecular formula C16H26O2. It is characterized by the presence of a phenoxy group substituted with two tert-butyl groups at the 2 and 4 positions, and an ethanol group attached to the phenoxy ring. This compound is known for its stability and resistance to oxidation, making it valuable in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Di-tert-butylphenoxy)ethanol typically involves the reaction of 2,4-di-tert-butylphenol with ethylene oxide. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as a catalyst. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the ethylene oxide, resulting in the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. Continuous flow reactors are often employed to enhance the efficiency and yield of the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Di-tert-butylphenoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethanol group to an ethane group.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethane derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
2-(2,4-Di-tert-butylphenoxy)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation of polymers.
Biology: Investigated for its antioxidant properties and potential to protect biological molecules from oxidative damage.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized as an additive in lubricants and fuels to enhance stability and performance.
Mechanism of Action
The mechanism of action of 2-(2,4-Di-tert-butylphenoxy)ethanol involves its ability to scavenge free radicals and inhibit oxidative processes. The phenoxy group, with its electron-donating tert-butyl substituents, stabilizes the radical intermediates formed during oxidation. This compound also interacts with various molecular targets, including enzymes involved in oxidative stress pathways, thereby exerting its protective effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butylphenol: Shares the phenolic structure but lacks the ethanol group.
2,6-Di-tert-butylphenol: Similar structure with tert-butyl groups at different positions.
2,4-Di-tert-butylhydroxybenzene: Another phenolic compound with antioxidant properties.
Uniqueness
2-(2,4-Di-tert-butylphenoxy)ethanol is unique due to the presence of both the phenoxy and ethanol groups, which confer enhanced solubility and reactivity compared to its analogs. The combination of tert-butyl groups and the ethanol moiety makes it particularly effective as a stabilizer and antioxidant in various applications .
Properties
IUPAC Name |
2-(2,4-ditert-butylphenoxy)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2/c1-15(2,3)12-7-8-14(18-10-9-17)13(11-12)16(4,5)6/h7-8,11,17H,9-10H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOBWUJBJNWUMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCCO)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20185585 | |
Record name | Poly(oxy-1,2-ethanediyl), alpha-(2,4-bis(1,1-dimethylethyl)phenyl)-omega-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20185585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31692-02-1, 52073-65-1 | |
Record name | Smachivatel DB | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31692-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[2,4-Bis(1,1-dimethylethyl)phenoxy]ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52073-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Poly(oxy-1,2-ethanediyl), alpha-(2,4-bis(1,1-dimethylethyl)phenyl)-omega-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20185585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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